molecular formula C20H32O2 B3025904 Arachidonic acid-d5 CAS No. 123167-26-0

Arachidonic acid-d5

Cat. No.: B3025904
CAS No.: 123167-26-0
M. Wt: 309.5 g/mol
InChI Key: YZXBAPSDXZZRGB-QHIWQZJRSA-N
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Description

Arachidonic Acid-d5 is a deuterated form of arachidonic acid, a polyunsaturated omega-6 fatty acid. The deuterium atoms replace five hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry. Arachidonic acid itself is a crucial component of cell membranes and a precursor for bioactive lipid mediators such as prostaglandins, thromboxanes, and leukotrienes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic Acid-d5 can be synthesized through the hydrogenation of arachidonic acid using deuterium gas. The process involves the selective replacement of hydrogen atoms with deuterium atoms under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes. The deuterium gas is introduced into a reactor containing arachidonic acid and a suitable catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

    Oxidation: Enzymes like cyclooxygenase and lipoxygenase, along with molecular oxygen.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Various reagents depending on the desired functional group to be introduced.

Major Products Formed:

Scientific Research Applications

Arachidonic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Arachidonic Acid-d5 exerts its effects through its conversion to bioactive lipid mediators. The primary molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which catalyze the formation of prostaglandins, thromboxanes, and leukotrienes. These mediators play crucial roles in inflammation, pain signaling, and other physiological processes .

Comparison with Similar Compounds

Uniqueness: Arachidonic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it a valuable tool in research applications where accurate measurement of arachidonic acid and its metabolites is critical .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-QHIWQZJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonic acid-d5
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Arachidonic acid-d5
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Arachidonic acid-d5
Reactant of Route 5
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Reactant of Route 6
Arachidonic acid-d5

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